molecular formula C12H17BrO B8696443 3-(2-Bromo-5-methylphenyl)pentan-3-ol

3-(2-Bromo-5-methylphenyl)pentan-3-ol

Cat. No. B8696443
M. Wt: 257.17 g/mol
InChI Key: GOJGKZVWXKQNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromo-5-methylphenyl)pentan-3-ol is a useful research compound. Its molecular formula is C12H17BrO and its molecular weight is 257.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-5-methylphenyl)pentan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-5-methylphenyl)pentan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(2-Bromo-5-methylphenyl)pentan-3-ol

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

3-(2-bromo-5-methylphenyl)pentan-3-ol

InChI

InChI=1S/C12H17BrO/c1-4-12(14,5-2)10-8-9(3)6-7-11(10)13/h6-8,14H,4-5H2,1-3H3

InChI Key

GOJGKZVWXKQNJF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1=C(C=CC(=C1)C)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-iodo-4-methylbenzene (28 g, 94 mmol) in THF (10 ml) at −10° C. under nitrogen was slowly added i-PrMgBr (47 ml, 94 mmol). The reaction mixture was stirred for 1 h at −10° C. Then the reaction mixture was cooled to −30° C., and pentan-3-one (8.1 g, 94 mmol) was added dropwise. The reaction mixture was stirred for 1 h at −30° C. under nitrogen and then warmed to rt and stirred for additional 2 h. Then the reaction mixture was quenched with 2N HCl solution and extracted with EA. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel eluted with PE:EA (10:0 to 5:1) to give the desired compound (6.5 g, yield 26.9%) as colorless oil. 1H NMR (300 MHz, CDCl3): δ 7.52-7.50 (d, 1H), 7.43-7.40 (d, 1H), 6.95-6.92 (d, 1H), 2.48-2.40 (q, 2H), 2.31 (s, 3H), 1.86-1.78 (q, 2H), 0.77-0.71 (m, 6H). MS: m/z=257 and 259 [M+1]+.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
26.9%

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